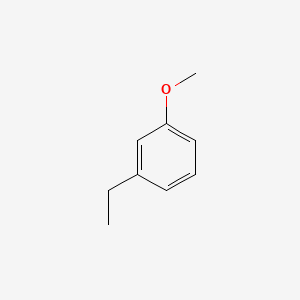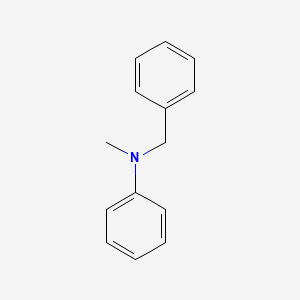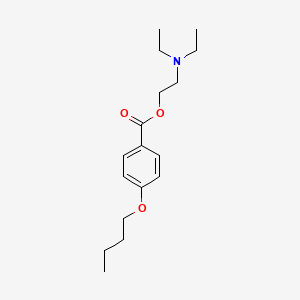
Methoxymethyl isocyanate
Overview
Description
Methoxymethyl isocyanate is a colorless liquid with a pungent odor . It is very toxic by inhalation and skin absorption . The vapors are heavier than air .
Synthesis Analysis
The synthesis of isocyanates like Methoxymethyl isocyanate is of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers . A paper presents the synthesis of unsaturated triglycerides of vegetable oils with isocyanate groups . Another study shows that isocyanates can be produced via enzymatic hydrolysis of glucosinolates, a class of sulfur-containing secondary metabolites occurring exclusively in the botanical order Brassicales .
Molecular Structure Analysis
Methoxymethyl isocyanate has a molecular formula of C3H5NO2 . Its IUPAC name is isocyanato (methoxy)methane . The InChI is InChI=1S/C3H5NO2/c1-6-3-4-2-5/h3H2,1H3 and the Canonical SMILES is COCN=C=O .
Chemical Reactions Analysis
Isocyanates and thioisocyanates, such as Methoxymethyl isocyanate, are incompatible with many classes of compounds, reacting exothermically to release toxic gases . Reactions with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides can cause vigorous releases of heat .
Physical And Chemical Properties Analysis
Methoxymethyl isocyanate has a molecular weight of 87.08 g/mol . It has a XLogP3-AA of 0.9 . It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count . It has 2 rotatable bonds . The exact mass is 87.032028402 g/mol and the monoisotopic mass is also 87.032028402 g/mol . The topological polar surface area is 38.7 Ų .
Scientific Research Applications
Production of Bio-Based Polyurethanes
Bio-based polyurethanes (PUs): are gaining attention as sustainable alternatives to traditional fossil-based PUs. Methoxymethyl isocyanate can be utilized in the synthesis of bio-based isocyanates, which are critical precursors for producing PUs. These PUs are employed in protective coatings, adhesives, and insulation , particularly in the automotive and construction industries .
Development of Blocked Isocyanates
Blocked isocyanates are used to overcome the sensitivity of isocyanates towards moisture. Methoxymethyl isocyanate can be formulated into blocked isocyanates , which remain inert at room temperature but become reactive at elevated temperatures. This property is essential for applications in coatings, adhesives, and sealants .
Advanced Polymer Research
In polymer science, methoxymethyl isocyanate is used to create polymers with specific properties. It is involved in the synthesis of polymeric hydrogels with applications in drug delivery systems and biomedical devices . These hydrogels can absorb significant amounts of water and release it in a controlled manner .
Synthesis of Isocyanate Derivatives
Researchers use methoxymethyl isocyanate to synthesize a variety of isocyanate derivatives. These derivatives are crucial in the development of novel pharmaceuticals and agrochemicals , including pesticides where isocyanate compounds play a key role .
Safety and Hazards
Methoxymethyl isocyanate is highly flammable and soluble in water . It is very toxic by inhalation and skin absorption . It can cause severe injury, burns, or death . It can also cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause respiratory irritation and may damage fertility or the unborn child .
Mechanism of Action
Target of Action
Isocyanates, a class of compounds to which methoxymethyl isocyanate belongs, are known to react with many classes of compounds .
Mode of Action
Isocyanates, including methoxymethyl isocyanate, are known to react exothermically with many classes of compounds, releasing toxic gases . They can react with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides, causing vigorous releases of heat . Acids and bases can initiate polymerization reactions in these materials . Some isocyanates react with water to form amines and liberate carbon dioxide .
Biochemical Pathways
Isocyanates have been studied for their impact on various biological pathways . For example, they have been found to affect epigenetics, histone modifications, DNA damage response, protein-ubiquitylation and chaperones, oxidative stress, TOR pathway, and DNA repair pathways .
Result of Action
Exposure to isocyanates can cause severe injury, burns, or death . Reaction with water or moist air may release toxic, corrosive, or flammable gases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of methoxymethyl isocyanate. For instance, it is highly flammable and can easily be ignited by heat, sparks, or flames . Its vapors form explosive mixtures with air and are heavier than air, spreading along the ground and collecting in low or confined areas . It can react with water, sometimes violently, releasing flammable, toxic, or corrosive gases and runoff .
properties
IUPAC Name |
isocyanato(methoxy)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO2/c1-6-3-4-2-5/h3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVHSOYSKFBUGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO2 | |
| Record name | METHOXYMETHYL ISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3876 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074839 | |
| Record name | Methoxymethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methoxymethyl isocyanate appears as a colorless liquid with a pungent odor. Very toxic by inhalation and skin absorption. Vapors are heavier than air., Colorless liquid with a pungent odor; [CAMEO] | |
| Record name | METHOXYMETHYL ISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3876 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methoxymethyl isocyanate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19052 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Methoxymethyl isocyanate | |
CAS RN |
6427-21-0 | |
| Record name | METHOXYMETHYL ISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3876 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isocyanatomethoxymethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6427-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methoxymethyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006427210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methoxymethyl isocyanate | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Methoxymethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methoxymethyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.543 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can you explain the use of Methoxymethyl isocyanate as a protecting group in peptide chemistry?
A2: [] Methoxymethyl isocyanate shows promise as a reversible protecting group for sulfhydryl groups (-SH) in peptides and proteins. While the exact mechanism is not detailed in the provided abstracts, this application likely involves the reaction of Methoxymethyl isocyanate with the sulfhydryl group to form a stable S-methoxymethylcarbamate derivative. This protects the sulfhydryl group from unwanted reactions during peptide synthesis. The protecting group can then be removed under specific conditions to reveal the original sulfhydryl group. This highlights the potential of Methoxymethyl isocyanate in complex chemical synthesis strategies.
Q2: Are there any known methods for the preparation of Methoxymethyl isocyanate?
A3: [] One established method involves the thermal rearrangement of 5-methoxymethyldioxazolone. While the provided abstract doesn't delve into specifics, this suggests a pathway where the starting material undergoes a rearrangement at elevated temperatures, leading to the formation of Methoxymethyl isocyanate. This highlights the existence of specific synthetic routes to obtain this reagent.
Q3: Have there been any investigations into the potential pharmaceutical applications of Methoxymethyl isocyanate derivatives?
A4: [] While not directly focusing on Methoxymethyl isocyanate itself, research has explored thiocarbamoyl and carbamoyl derivatives of 2-amino-1-pyrrolines as potential antidiabetic agents. Although the connection to Methoxymethyl isocyanate is not explicitly stated in the abstract, this research direction indicates a broader interest in exploring the biological activity of molecules containing structural motifs similar to those found in Methoxymethyl isocyanate derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















